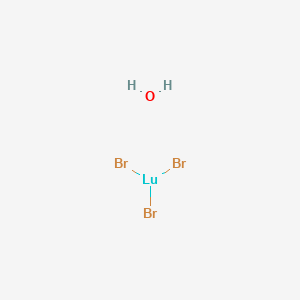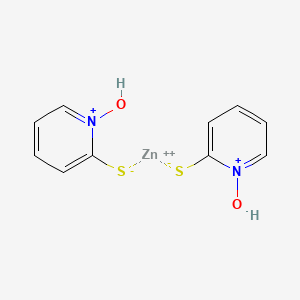
Strontiumoxalat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Strontium oxalate, also known as strontium ethanedioate, is an inorganic compound with the chemical formula SrC₂O₄. It typically appears as a white crystalline powder and is insoluble in water. Strontium oxalate can exist in both hydrated and anhydrous forms. This compound is known for its use in pyrotechnics, where it produces a red flame upon decomposition .
Vorbereitungsmethoden
Strontium oxalate can be synthesized through various methods. One common laboratory method involves the reaction of strontium chloride (SrCl₂) with oxalic acid (H₂C₂O₄) in an aqueous solution. The reaction proceeds as follows:
SrCl2+H2C2O4→SrC2O4+2HCl
The resulting strontium oxalate precipitates out of the solution and can be collected by filtration and dried. Industrially, strontium oxalate can be produced by reacting strontium carbonate (SrCO₃) with oxalic acid under controlled conditions .
Analyse Chemischer Reaktionen
Strontium oxalate undergoes several types of chemical reactions, including thermal decomposition and acid-base reactions. When heated, strontium oxalate decomposes to form strontium oxide (SrO), carbon dioxide (CO₂), and carbon monoxide (CO):
SrC2O4→SrO+CO2+CO
This decomposition reaction is particularly useful in pyrotechnics for producing red flames. Strontium oxalate is also insoluble in acetic acid but soluble in mineral acids such as hydrochloric acid (HCl), where it forms strontium ions (Sr²⁺) and oxalic acid (H₂C₂O₄) .
Wissenschaftliche Forschungsanwendungen
Strontium oxalate has various applications in scientific research and industry. In chemistry, it is used as a precursor for the synthesis of other strontium compounds. In biology and medicine, strontium-based compounds, including strontium oxalate, are studied for their potential in bone regeneration and as growth stimulants due to their similarity to calcium. Strontium oxalate is also used in environmental science for the removal of toxic contaminants from industrial wastewater .
Wirkmechanismus
The mechanism of action of strontium oxalate in biological systems is primarily related to its ability to mimic calcium. Strontium ions can replace calcium ions in bone tissue, promoting bone formation and reducing bone resorption. This dual action makes strontium compounds effective in treating conditions like osteoporosis. The molecular targets include osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells), where strontium ions enhance bone deposition and inhibit bone resorption .
Vergleich Mit ähnlichen Verbindungen
Strontium oxalate is similar to other alkaline earth metal oxalates, such as calcium oxalate (CaC₂O₄) and barium oxalate (BaC₂O₄). These compounds share similar chemical properties, such as low solubility in water and the ability to form precipitates with oxalic acid. strontium oxalate is unique in its application in pyrotechnics due to its ability to produce a red flame upon decomposition. Other similar compounds include magnesium oxalate (MgC₂O₄) and potassium oxalate (K₂C₂O₄) .
Eigenschaften
Molekularformel |
C2O4Sr |
|---|---|
Molekulargewicht |
175.64 g/mol |
IUPAC-Name |
strontium;oxalate |
InChI |
InChI=1S/C2H2O4.Sr/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 |
InChI-Schlüssel |
KQAGKTURZUKUCH-UHFFFAOYSA-L |
Kanonische SMILES |
C(=O)(C(=O)[O-])[O-].[Sr+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-(2-hydroxy-1,2-diphenylethylidene)amino]benzamide](/img/structure/B12059014.png)











![N,N'-(1S,2S)-(+)-1,2-cyclohexanediylbis[2-hydroxy-7,7-dimethyl-bicyclo[2.2.1]heptane-1-methanesulfonamide]](/img/structure/B12059076.png)

